Cobalt trihydroxide

Descripción general

Descripción

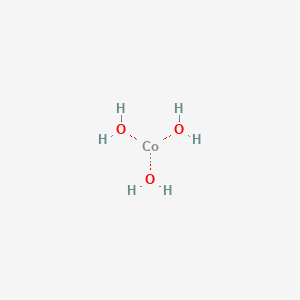

Cobalt trihydroxide, with the chemical formula Co(OH)₃, is an inorganic compound consisting of cobalt in the +3 oxidation state and hydroxide ions. It is a relatively rare compound compared to its divalent counterpart, cobalt(II) hydroxide. This compound typically appears as a dark brown or black powder and is known for its strong oxidizing properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cobalt trihydroxide can be synthesized through various methods, including chemical precipitation and electrochemical synthesis. One common method involves the reaction of cobalt(II) salts with an oxidizing agent in an alkaline medium. For example, cobalt(II) nitrate can be reacted with sodium hypochlorite in the presence of sodium hydroxide to yield this compound:

Co(NO3)2+3NaOH+NaOCl→Co(OH)3+2NaNO3+NaCl

Industrial Production Methods: Industrial production of this compound often involves the electrochemical oxidation of cobalt(II) hydroxide in an alkaline solution. This method allows for the controlled production of high-purity this compound, which is essential for its applications in various industries.

Análisis De Reacciones Químicas

Formation Reactions

Cobalt(III) hydroxide is typically synthesized through oxidation of cobalt(II) precursors:

- Oxidation of Co(OH)₂ :

Atmospheric oxygen gradually oxidizes cobalt(II) hydroxide in alkaline media, forming a dark brown precipitate . - Chemical oxidation with ozone or hydrogen peroxide:

Ozonation in basic solutions yields stable Co(OH)₃ .

Thermal Decomposition

Thermogravimetric studies reveal distinct decomposition pathways:

Kinetics: Hydrothermal decomposition follows Avrami-Erofeev kinetics with rate constants of 0.3 h⁻¹ (260°C) and 0.56 h⁻¹ (270°C) .

Reactivity with Acids and Bases

- Acid dissolution :

Forms Co³⁺ salts, though Co³⁺ is unstable in aqueous solutions and prone to reduction . - Base interactions :

Co(OH)₃ reacts with excess OH⁻ to form cobaltate(III) complexes, though these are less stable than their Co(II) counterparts .

Redox Reactions

- Oxidation catalysis :

Co(OH)₃ facilitates oxygen evolution in alkaline batteries via:

Surface-active CoOOH intermediates enhance reaction rates . - Reduction :

In acidic media, Co³⁺ is reduced to Co²⁺:

Structural and Catalytic Insights

Aplicaciones Científicas De Investigación

Cobalt Trihydroxide: Applications and Research Insights

This compound, represented by the chemical formula Co(OH)₃, is an inorganic compound with significant potential across various scientific and industrial domains. This article delves into its applications, particularly in energy storage systems, catalysis, and biomedical fields, supported by comprehensive data tables and case studies.

Energy Storage Systems

This compound has emerged as a promising material for use in supercapacitors and batteries due to its high capacitance and stability.

- Supercapacitors : Research indicates that cobalt hydroxides, including Co(OH)₃, are effective electrode materials in supercapacitors. They provide high specific capacitance and long cycling stability, essential for energy storage devices. A study demonstrated that cobalt hydroxide can achieve a capacitance of up to 800 F/g at a current density of 2 A/g, showcasing its potential for high-performance energy storage applications .

- Lithium-Ion Batteries : this compound is used in the cathodes of lithium-ion batteries, where its high electrochemical activity contributes to improved battery performance. The compound’s ability to facilitate electron transfer enhances the overall efficiency of energy storage systems .

| Application | Key Features | Performance Metrics |

|---|---|---|

| Supercapacitors | High specific capacitance | Up to 800 F/g |

| Lithium-Ion Batteries | High electrochemical activity | Enhanced efficiency |

Catalysis

This compound serves as a catalyst in various chemical reactions, particularly in oxidation-reduction processes. Its strong oxidizing properties allow it to facilitate reactions effectively.

- Oxidation Reactions : Co(OH)₃ can act as an oxidizing agent, converting other substances to their oxidized forms. This property is utilized in organic synthesis and environmental applications .

- Electrocatalysis : In fuel cells and electrolyzers, this compound is explored as an electrocatalyst for oxygen evolution reactions (OER), which are crucial for water splitting and renewable energy generation .

Biomedical Applications

Research into the antimicrobial properties of this compound has gained traction, with potential applications in medical fields.

- Antimicrobial Agents : Studies suggest that Co(OH)₃ exhibits antimicrobial effects against various pathogens. Its mechanism involves disrupting cellular processes, making it a candidate for developing new antimicrobial agents .

- Biosensors : The compound's properties are being explored for use in biosensors, where it can facilitate the detection of biological molecules through electrochemical methods .

Case Study 1: Cobalt Hydroxide in Supercapacitors

A recent study highlighted the performance of cobalt hydroxide electrodes synthesized on nickel foam substrates. The research demonstrated that these electrodes maintained over 95% capacitance retention after 8,000 cycles, indicating excellent stability and suitability for long-term energy storage applications .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. Results showed significant inhibition of bacterial growth, supporting its potential use in coatings or materials designed to reduce microbial contamination .

Mecanismo De Acción

The mechanism by which cobalt trihydroxide exerts its effects is primarily through its strong oxidizing properties. It can donate oxygen atoms to other substances, facilitating their oxidation. In biological systems, this compound can interact with cellular components, potentially disrupting cellular processes and leading to antimicrobial effects. The molecular targets and pathways involved in these interactions are still under investigation.

Comparación Con Compuestos Similares

Cobalt(II) hydroxide (Co(OH)₂): Unlike cobalt trihydroxide, cobalt(II) hydroxide is more stable and less oxidizing. It is commonly used in the preparation of other cobalt compounds and as a drying agent.

Cobalt(III) oxide (Co₂O₃): This compound is another oxidizing agent but has different applications, particularly in ceramics and glass production.

Nickel(III) hydroxide (Ni(OH)₃): Similar to this compound, nickel(III) hydroxide is used in battery applications due to its electrochemical properties.

Uniqueness: this compound is unique due to its strong oxidizing properties and its ability to participate in a wide range of chemical reactions. Its applications in rechargeable batteries and potential antimicrobial properties make it a compound of significant interest in both scientific research and industrial applications.

Actividad Biológica

Cobalt trihydroxide () is a compound that has gained attention for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Overview of this compound

This compound is a cobalt compound characterized by its hydroxide groups. It is often studied in the context of its potential therapeutic applications, particularly due to its ability to release cobalt ions in biological systems, which can influence cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of cobalt hydroxide compounds, including this compound. Notably, cobalt hydroxide nanosheets (Co(OH)₂ NS) have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cobalt Hydroxide Nanosheets

A study demonstrated that Co(OH)₂ NS exhibited potent cytotoxicity comparable to the FDA-approved drug cisplatin against ovarian cancer cells. The IC50 values ranged from 1.6 to 11.4 μg/mL, indicating effective cell viability reduction in cancer cells while showing significantly lower toxicity in normal human fibroblast cells (MRC-5), with a toxicity ratio favoring Co(OH)₂ NS over cisplatin by 2.5 to 40-fold .

Table 1: Cytotoxicity of Cobalt Hydroxide Nanosheets

| Cell Line | IC50 (μg/mL) | Toxicity Ratio (vs. Cisplatin) |

|---|---|---|

| Ovarian Cancer Cells | 1.6 - 11.4 | 2.5 - 40-fold |

| Human Fibroblast Cells | >80 | N/A |

Flow cytometric analysis indicated that Co(OH)₂ NS induced apoptosis more effectively than its precursor cobalt acetate, suggesting a promising role in cancer treatment .

Antimicrobial Activity

Cobalt compounds, including this compound, have demonstrated significant antimicrobial properties against various bacterial strains. A study reported that metallosurfactant-derived cobalt oxide and hydroxide nanosuspensions exhibited bactericidal effects, particularly against Staphylococcus aureus.

Table 2: Antimicrobial Activity of Cobalt Compounds

| Compound | Bacterial Strain | CFU Reduction (×10^6 CFU/mL) |

|---|---|---|

| CoCTAC Nanosuspension | S. aureus | 2 |

| CoDDA Nanosuspension | S. aureus | 17 |

| CoHEXA Nanosuspension | S. aureus | 46.5 |

The study highlighted significant morphological changes in bacterial cells upon exposure to cobalt nanosuspensions, including cell shrinkage and membrane disruption .

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Cobalt ions can induce oxidative stress through ROS production, leading to cellular damage and apoptosis in cancer cells .

- DNA Interaction : Cobalt complexes have been shown to interact with DNA, potentially disrupting replication and transcription processes, which is critical for cancer cell proliferation .

- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and interference with metabolic processes contribute to the antimicrobial efficacy of cobalt compounds .

Safety and Toxicity Considerations

Despite the promising therapeutic applications of this compound, concerns regarding its toxicity must be addressed. Studies indicate that high concentrations of cobalt can lead to toxic effects on human health, necessitating careful evaluation during clinical application . The balance between therapeutic efficacy and safety is crucial for the development of cobalt-based therapies.

Propiedades

IUPAC Name |

cobalt;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWYFOIYRCTLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.979 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307-86-4 | |

| Record name | Cobaltic hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001307864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.